2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone: is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone typically involves the reaction of 2-isopropoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- 2,2-Difluoro-1-phenyl-2-(2-pyrazinyl)ethanone
- 2,2-Difluoro-1-(5-fluoro-2-isopropoxyphenyl)ethanone
Comparison: Compared to similar compounds, 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone is unique due to the presence of the isopropoxy group attached to the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other fluorinated ethanones.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)15-9-6-4-3-5-8(9)10(14)11(12)13/h3-7,11H,1-2H3 |
InChI Key |
SYCALHASCBHWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)C(F)F |
Origin of Product |
United States |
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